3-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol
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Overview
Description
3-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound, in particular, is interesting due to its unique structure, which includes a phenol group and a pyrazole moiety
Preparation Methods
The synthesis of 3-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol typically involves the reaction of 1-isopropyl-4-methyl-1H-pyrazole-3-amine with a suitable phenolic compound under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole moiety, using reducing agents like sodium borohydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological studies due to its ability to interact with various biomolecules. It can be used in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases or conditions.
Industry: The compound can be used in the development of new materials or as an additive in industrial processes.
Mechanism of Action
The mechanism of action of 3-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins or enzymes, while the pyrazole moiety can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
3-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol can be compared with other similar compounds, such as:
3-(4-methyl-1H-pyrazol-3-yl)phenol: This compound lacks the isopropyl group, which may affect its reactivity and biological activity.
3-(1H-pyrazol-3-yl)phenol: This compound lacks both the isopropyl and methyl groups, making it less sterically hindered and potentially more reactive.
3-(1-isopropyl-1H-pyrazol-3-yl)phenol: This compound lacks the methyl group on the pyrazole ring, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C14H20ClN3O |
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Molecular Weight |
281.78 g/mol |
IUPAC Name |
3-[[(4-methyl-1-propan-2-ylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-10(2)17-9-11(3)14(16-17)15-8-12-5-4-6-13(18)7-12;/h4-7,9-10,18H,8H2,1-3H3,(H,15,16);1H |
InChI Key |
XQUWLLIALMXDES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC(=CC=C2)O)C(C)C.Cl |
Origin of Product |
United States |
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